Galili antigen heptaose

Glycobiology Xenotransplantation Immunoassay Development

The Galili antigen heptaose (Galα1-3[Galβ1-4GlcNAcβ1-3]2Galβ1-4Glc; molecular formula C46H78N2O36) is a chemically defined, synthetic oligosaccharide belonging to the α-Gal epitope family, which is recognized by the naturally occurring human anti-Gal antibody that constitutes approximately 1% of circulating immunoglobulins. The α-Gal epitope (Galα1-3Galβ1-4GlcNAc-R) is uniquely absent in humans and Old World primates due to an evolutionary inactivation of the α1,3galactosyltransferase gene, while being abundantly expressed on glycoconjugates of non-primate mammals.

Molecular Formula C12H22O11
Molecular Weight
Cat. No. B1165738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalili antigen heptaose
SynonymsGalα1-3[Galβ1-4GlcNAcβ1-3]2Galβ1-4Glc
Molecular FormulaC12H22O11
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Galili Antigen Heptaose: Structural Definition and Procurement-Relevant Characteristics of a Defined α-Gal Epitope Oligosaccharide


The Galili antigen heptaose (Galα1-3[Galβ1-4GlcNAcβ1-3]2Galβ1-4Glc; molecular formula C46H78N2O36) is a chemically defined, synthetic oligosaccharide belonging to the α-Gal epitope family, which is recognized by the naturally occurring human anti-Gal antibody that constitutes approximately 1% of circulating immunoglobulins [1]. The α-Gal epitope (Galα1-3Galβ1-4GlcNAc-R) is uniquely absent in humans and Old World primates due to an evolutionary inactivation of the α1,3galactosyltransferase gene, while being abundantly expressed on glycoconjugates of non-primate mammals [2]. The heptaose represents one member of a homologous series of Galili antigens that vary in the number of internal LacNAc (Galβ1-4GlcNAc) disaccharide repeating units, which directly affects epitope presentation geometry and multivalent display potential [3].

Why the Galili Antigen Heptaose Cannot Be Interchanged with Shorter or Longer Chain α-Gal Oligosaccharides


The α-Gal epitope family comprises a homologous series of oligosaccharides differing solely in the number of internal LacNAc disaccharide repeats, yet this seemingly minor structural variation has significant consequences for epitope conformation, antibody recognition, and practical utility. The Galili antigen heptaose, with precisely two LacNAc repeats (Galβ1-4GlcNAcβ1-3) between the terminal α-Gal and reducing-end glucose, occupies a distinct conformational and spatial niche relative to the pentaose (one repeat), nonaose (three repeats), and the minimal Linear B-2 trisaccharide (zero repeats) . Studies have established that the reducing-end composition of α-Gal oligosaccharides contributes measurable binding energy to anti-Gal antibody recognition, and that chain length beyond the disaccharide is critical for inhibition potency [1]. Furthermore, the addition of even a single sugar unit to the α-Gal disaccharide severely constrains conformational flexibility, meaning each homolog in the Galili series presents a structurally distinct antigenic surface that cannot be assumed equivalent for antibody binding, multivalent display, or immunomodulatory applications [2].

Quantitative Comparative Evidence: Galili Antigen Heptaose Versus Closest Oligosaccharide Analogs


Structural Differentiation: Heptaose Occupies an Intermediate LacNAc Repeat Count Between Pentaose and Nonaose

The Galili antigen heptaose (Galα1-3[Galβ1-4GlcNAcβ1-3]2Galβ1-4Glc, C46H78N2O36) contains exactly two internal LacNAc disaccharide repeats . By comparison, the Galili pentasaccharide (C32H55NO26) contains one LacNAc repeat, while the Galili nonaose (C60H101N3O46) and undecaose (C74H124N4O56) contain three and four repeats, respectively . The heptaose is the shortest member of this series that provides two complete LacNAc spacer units, creating a different spatial separation between the terminal α-Gal epitope and the reducing-end conjugation point compared to the pentasaccharide, which may influence multivalent display geometry on carrier proteins or surfaces.

Glycobiology Xenotransplantation Immunoassay Development

Recombinant Production Feasibility: Heptasaccharide Production Achieved at 0.68 g/L in Engineered E. coli

Bettler et al. (2003) demonstrated single-strain recombinant production of a heptasaccharide carrying the α-Gal epitope (Galpα(1-3)Galpβ(1-4)(GlcNAc)5) at a yield of 0.68 g/L in Escherichia coli co-expressing NodC, LgtB, and bovine α1,3-galactosyltransferase [1]. In a separate study, Gebus et al. (2012) achieved production of the Galili pentasaccharide and longer α-Gal epitopes (DP5 to DP13) using a metabolically engineered E. coli strain, but this required a more complex three-enzyme system with a carefully selected Helicobacter pylori β1,3-N-acetylglucosaminyltransferase to prevent unwanted long-chain byproducts [2]. The heptaose thus represents the shortest Galili antigen chain length for which efficient single-strain bacterial production has been independently validated.

Biotechnology Metabolic Engineering Xenotransplantation Antigen Production

Anti-Gal IgG Binding Inhibition: Trisaccharide Core Epitope Shows 300-Fold Superiority Over Melibiose and 10-Fold Over Disaccharide

In a direct head-to-head study, Galili et al. (1996) evaluated the ability of various synthetic oligosaccharides to inhibit anti-Gal IgG binding to porcine endothelial cells (PEC) in vitro. The synthetic free α-galactosyl epitope (Galα1-3Galβ1-4GlcNAc, i.e., the Linear B-2 trisaccharide) was 300-fold more effective than melibiose (Galα1-6Glc) or α-methyl galactoside in inhibiting anti-Gal binding, and prevented >90% of antibody binding at a concentration of 1 mM [1]. The disaccharide Galα1-3Gal was ten-fold less effective than the trisaccharide, and its affinity as measured by equilibrium dialysis was seven-fold lower [1]. This demonstrates that extension beyond the disaccharide to include the GlcNAc residue and beyond is critical for anti-Gal recognition, providing a class-level basis for expecting that the heptaose, which contains the complete trisaccharide core plus two LacNAc repeats, will retain or exceed this binding advantage.

Xenotransplantation Antibody Inhibition Porcine Endothelial Cell Assay

Reducing-End Contribution: Trisaccharide Shows 10-Fold Greater Cytotoxicity Inhibition Than Disaccharide in PK15 Cell Assay

Neethling et al. (1996) tested synthetic galactosyl oligosaccharides for their ability to inhibit the cytotoxic reaction of human and baboon natural anti-αGal antibodies on PK15 cells. Galα1-3Gal (disaccharide) inhibited the cytotoxic reaction at a concentration of 400 μM, while the trisaccharide Galα1-3Galβ1-4GlcNAc was ten times more efficient, achieving comparable inhibition at 30 μM [1]. The study further demonstrated that modifications at the reducing end induced only a partial loss of activity, indicating that the reducing terminus contributes measurable binding energy to the antibody-oligosaccharide interaction. This finding is directly relevant to the Galili antigen heptaose, which bears a glucose residue at its reducing end via an extended LacNAc spacer, potentially modulating antibody-binding capacity relative to the bare trisaccharide.

Cytotoxicity Inhibition Natural Antibody Blocking Xenotransplantation

Conformational Constraints: Heptaose's Extended LacNAc Spacer Provides a Structurally Distinct Epitope Surface Compared to Shorter Analogs

Anraku et al. (2017) established that while the α-Gal disaccharide (Galα1-3Gal) exhibits a high degree of conformational flexibility, the addition of even a single sugar unit (forming the trisaccharide) severely constrains this flexibility, resulting in a more defined conformational ensemble [1]. The design and synthesis study further demonstrated that anti-Gal IgG responses in α1,3GalT knockout mice showed exquisite specificity for the Galα(1,3)Galβ(1,4)GlcNAc hapten, with little cross-reactivity toward the Galα(1,3)Galβ(1,4)Glc hapten, highlighting that the precise carbohydrate structure beyond the terminal α-Gal disaccharide is immunologically discriminated [1]. By extension, the Galili heptaose, with its two internal LacNAc repeats, presents a conformationally distinct and more extended epitope surface compared to either the pentaose or trisaccharide, which is relevant for applications requiring defined spatial presentation of the α-Gal determinant.

Carbohydrate Conformation Epitope Presentation Vaccine Design

Patent-Protected Application Scope: Heptaose Explicitly Enumerated in Therapeutic Glycoconjugate Patents Alongside Other Chain-Length Variants

The Galili antigen heptaose (specified as Galα1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc, catalog #GLY071/Gly071) is explicitly recited in EP2987503A1 (Methods and reagents for prevention and/or treatment of infection) and EP3964235A1 (Glycoconjugates and medical uses thereof) [1] [2]. Both patents describe compositions comprising a terminal α-galactosyl moiety, with the heptaose enumerated alongside the Linear B-2 trisaccharide (GLY074-2) and other Galili antigens as specific embodiments for therapeutic glycoconjugate construction. The inclusion of the heptaose as a distinct molecular entity in these filings indicates that its specific chain length and structural properties are considered relevant to the claimed therapeutic mechanisms, which include inhibiting anti-αGal IgE antibodies and treating gastrointestinal bacterial infections.

Immunotherapy Anti-αGal IgE Infection Prevention Patent Analysis

Procurement-Guiding Application Scenarios for Galili Antigen Heptaose Based on Quantitative Evidence


Anti-Gal Antibody Neutralization Studies in Xenotransplantation Models Requiring Defined Spacer-Length Oligosaccharides

The heptaose provides the complete α-Gal trisaccharide core (shown to inhibit anti-Gal IgG binding to porcine endothelial cells >90% at 1 mM, 300-fold more effectively than melibiose [1]) with the added benefit of two LacNAc spacer units that extend the epitope away from any conjugation point. This makes it suitable for in vitro antibody neutralization experiments where the reducing-end glucose can be functionalized for surface immobilization without sterically hindering antibody access to the terminal α-Gal determinant. The reducing-end contribution to binding energy, demonstrated by Neethling et al. (1996) [2], supports the rationale for using a chain-extended variant rather than the minimal trisaccharide when conjugation is planned.

BSA- or PAA-Conjugated Glycoconjugate Preparation for ELISA and Glycan Microarray Immobilization

The heptaose is commercially available as a BSA conjugate (GLY077-BSA) with a defined minimal grafting ratio of 2 oligosaccharides per protein [3], enabling multivalent display for ELISA-based anti-Gal antibody detection. The two LacNAc repeats serve as a natural spacer arm between the protein surface and the terminal α-Gal epitope, potentially improving antibody accessibility compared to the pentasaccharide conjugate (one LacNAc repeat) without the increased synthetic cost and lower conjugation efficiency that may accompany longer undecaose conjugates. This is directly relevant to laboratories developing standardized anti-Gal antibody quantification assays.

Glycoconjugate Vaccine and Immunotherapy Development Leveraging Patent-Defined α-Gal Epitope Compositions

The explicit enumeration of the Galili heptaose in EP2987503A1 for infection prevention [4] and EP3964235A1 for anti-αGal IgE-mediated disease treatment [5] indicates its recognition as a distinct molecular entity with potential therapeutic utility. Research groups developing α-Gal-based glycoconjugate vaccines or immunotherapies may select the heptaose specifically to align with patent-disclosed compositions, particularly when the two-LacNAc spacer length offers a favorable balance between epitope accessibility and synthetic tractability. The demonstrated recombinant production route at 0.68 g/L [6] further supports translational scalability.

Conformational Epitope Mapping Studies Comparing α-Gal Oligosaccharide Chain Length Effects on Antibody Recognition

The established principle that each additional sugar unit constrains conformational flexibility of the α-Gal epitope [7] makes the heptaose a valuable tool for systematic structure-activity relationship (SAR) studies. By comparing the heptaose (2 LacNAc repeats) against the pentaose (1 repeat) and nonaose (3 repeats) in SPR, ITC, or ELISA-based binding assays, researchers can quantify the contribution of spacer length to anti-Gal antibody binding affinity and specificity. Such studies address a current gap in the literature, where quantitative head-to-head binding data across the Galili homologous series remains sparse.

Quote Request

Request a Quote for Galili antigen heptaose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.